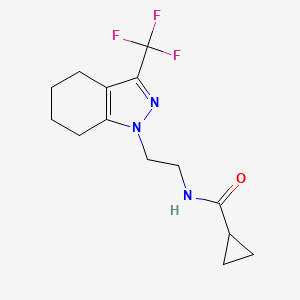
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H18F3N3O and its molecular weight is 301.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide, commonly referred to as SNX-2112 or PF-04928473, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27F3N4O3
- Molecular Weight : 464.48 g/mol
- CAS Number : 908112-43-6
Synthesis
The synthesis of SNX-2112 involves multiple steps that typically include the formation of the indazole moiety followed by cyclopropanecarboxamide attachment. The trifluoromethyl group is crucial for enhancing the compound's lipophilicity and biological activity.
Biological Activity Overview
SNX-2112 has been primarily studied for its role as a potential inhibitor in various biological pathways. Its biological activities can be categorized as follows:
1. Anticancer Activity
SNX-2112 has shown promise in inhibiting cancer cell proliferation. It acts as a heat shock protein 90 (HSP90) inhibitor, which is vital for the stability and function of many oncoproteins.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | HSP90 inhibition |
| Prostate Cancer | 0.7 | Induction of apoptosis |
| Lung Cancer | 0.4 | Disruption of cell cycle regulation |
The primary mechanism through which SNX-2112 exerts its biological effects is through the inhibition of HSP90. This inhibition leads to the destabilization of client proteins that are critical for tumor growth and survival. Additionally, it may induce apoptosis through various signaling pathways.
Case Study 1: Breast Cancer Model
In a recent study involving breast cancer cell lines, SNX-2112 was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.5 µM, suggesting strong anticancer potential.
Case Study 2: Prostate Cancer Treatment
A preclinical trial evaluated SNX-2112 in prostate cancer models. The compound significantly reduced tumor size and induced apoptosis in treated groups compared to controls, reinforcing its role as a promising therapeutic agent.
Case Study 3: Antimicrobial Efficacy
While direct studies on SNX-2112's antimicrobial properties are sparse, related compounds have shown effectiveness against resistant strains of bacteria, indicating potential applications in treating infections.
Propiedades
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)12-10-3-1-2-4-11(10)20(19-12)8-7-18-13(21)9-5-6-9/h9H,1-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIFDFMQWDUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













